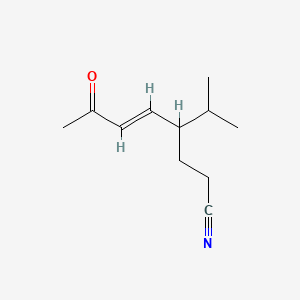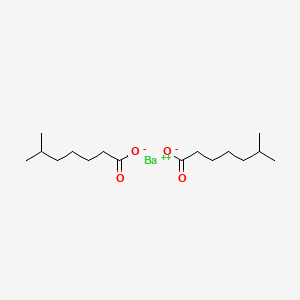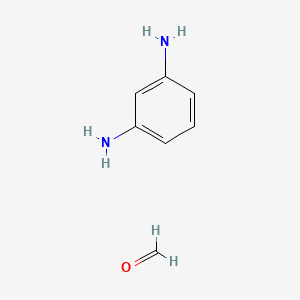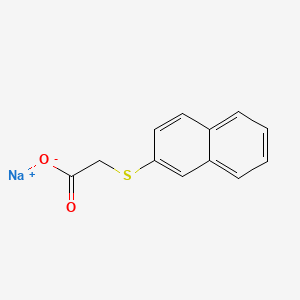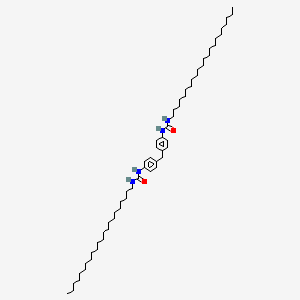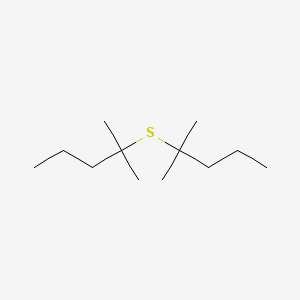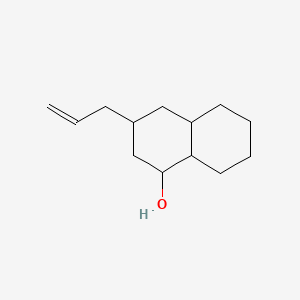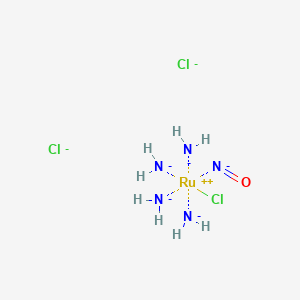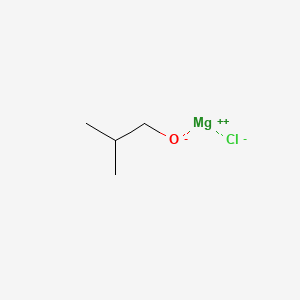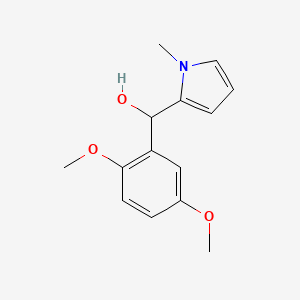
N,N''-Dimethyl-N'-nitro-N-nitrosoguanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’‘-Dimethyl-N’-nitro-N-nitrosoguanidine is a chemical compound known for its mutagenic and carcinogenic properties. It is widely used in scientific research to induce mutations and study the mechanisms of carcinogenesis. This compound is particularly known for its ability to alkylate DNA, leading to mutations that can result in cancer.
准备方法
Synthetic Routes and Reaction Conditions
N,N’‘-Dimethyl-N’-nitro-N-nitrosoguanidine can be synthesized through the reaction of N-methyl-N-nitrosourea with nitroguanidine. The reaction typically occurs in an acidic medium, and the product is isolated through crystallization. The reaction conditions often involve maintaining a low temperature to prevent decomposition of the product.
Industrial Production Methods
In industrial settings, the production of N,N’‘-Dimethyl-N’-nitro-N-nitrosoguanidine involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
N,N’‘-Dimethyl-N’-nitro-N-nitrosoguanidine undergoes several types of chemical reactions, including:
Alkylation: It can transfer alkyl groups to DNA bases, leading to mutations.
Hydrolysis: In aqueous solutions, it can hydrolyze to form diazomethane, a potent methylating agent.
Decomposition: Under acidic or basic conditions, it can decompose to form various by-products.
Common Reagents and Conditions
Alkylation: Commonly occurs in the presence of DNA or other nucleophiles.
Hydrolysis: Requires aqueous potassium hydroxide.
Decomposition: Can be induced by strong acids or bases.
Major Products Formed
Alkylation: Leads to the formation of alkylated DNA bases.
Hydrolysis: Produces diazomethane.
Decomposition: Results in various by-products, including nitrous acid and other nitrogen-containing compounds.
科学研究应用
N,N’‘-Dimethyl-N’-nitro-N-nitrosoguanidine is extensively used in scientific research due to its mutagenic properties. Some of its applications include:
Chemistry: Used as a reagent to study alkylation reactions and DNA damage.
Biology: Employed to induce mutations in microorganisms and cell cultures for genetic studies.
Medicine: Utilized in cancer research to understand the mechanisms of carcinogenesis and to develop anti-cancer drugs.
Industry: Applied in the production of certain pharmaceuticals and as a tool for genetic engineering.
作用机制
N,N’‘-Dimethyl-N’-nitro-N-nitrosoguanidine exerts its effects primarily through alkylation of DNA. It transfers alkyl groups to the O6 position of guanine and the O4 position of thymine, leading to transition mutations between guanine-cytosine and adenine-thymine base pairs. These mutations can result in genetic instability and cancer. The compound also induces oxidative stress and DNA damage, further contributing to its mutagenic and carcinogenic effects.
相似化合物的比较
N,N’‘-Dimethyl-N’-nitro-N-nitrosoguanidine is unique due to its high mutagenic potency and specific alkylation sites on DNA. Similar compounds include:
N-methyl-N-nitrosourea: Another potent mutagen that alkylates DNA.
Ethyl methanesulfonate: A chemical mutagen that induces point mutations.
Nitrosamines: A class of compounds known for their carcinogenic properties.
N,N’‘-Dimethyl-N’-nitro-N-nitrosoguanidine stands out due to its specific use in research to study DNA alkylation and its role in carcinogenesis.
属性
CAS 编号 |
138090-34-3 |
|---|---|
分子式 |
C3H7N5O3 |
分子量 |
161.12 g/mol |
IUPAC 名称 |
1,2-dimethyl-3-nitro-1-nitrosoguanidine |
InChI |
InChI=1S/C3H7N5O3/c1-4-3(5-8(10)11)7(2)6-9/h1-2H3,(H,4,5) |
InChI 键 |
BRHBCJCBRIWSHT-UHFFFAOYSA-N |
规范 SMILES |
CN=C(N[N+](=O)[O-])N(C)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


